Methyl 4-amino-2-fluoro-3-methoxybenzoate
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis
The introduction of fluorine into aromatic compounds can dramatically alter their physical, chemical, and biological properties. acs.org Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful influence on the molecule's electronic structure. This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. acs.orgnbinno.com Consequently, fluorinated aromatics are of immense interest across a wide spectrum of industrial and academic chemistry.
In the pharmaceutical industry, the strategic incorporation of fluorine is a common strategy to enhance the efficacy and pharmacokinetic profiles of drug candidates. nbinno.com Many modern medications owe their therapeutic success to the presence of one or more fluorine atoms. Similarly, in the agrochemical sector, fluorination is used to develop more potent and selective herbicides and pesticides. nbinno.com The field of materials science also leverages fluorinated aromatics to create advanced polymers and liquid crystals with desirable properties such as high thermal stability and chemical resistance.
Structural Characteristics and Chemical Importance of Methyl 4-amino-2-fluoro-3-methoxybenzoate
This compound is characterized by a benzene (B151609) ring featuring a specific arrangement of four different substituents: an amino group (-NH2), a fluorine atom (-F), a methoxy (B1213986) group (-OCH3), and a methyl ester group (-COOCH3). This unique substitution pattern endows the molecule with multiple reactive sites and a distinct electronic profile, making it a versatile intermediate for organic synthesis.
Below are the known properties of the compound:
| Property | Data |
| CAS Number | 1427439-70-0 bldpharm.com |
| Molecular Formula | C₉H₁₀FNO₃ |
| Molecular Weight | 199.18 g/mol biosynth.com |
| Physical Appearance | Data Not Available |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
Current Research Landscape and Unaddressed Questions Pertaining to the Compound
A comprehensive review of the current scientific literature indicates that this compound is not the subject of extensive, dedicated research studies. Its presence is noted primarily within the catalogs of chemical suppliers, which suggests its role as a commercially available building block for synthetic chemistry rather than a well-characterized entity in its own right.
This lack of specific research presents several unaddressed questions that represent opportunities for future investigation:
Synthetic Accessibility : While the compound is available, detailed studies on optimizing its synthesis for yield, purity, and cost-effectiveness are not widely published.
Reactivity Profile : The interplay of the activating amino and methoxy groups with the deactivating and directing effects of the fluorine and methyl ester groups has not been systematically studied. A thorough investigation of its reactivity in key organic reactions, such as electrophilic aromatic substitution, would be highly valuable.
Application Potential : The potential of this molecule as a precursor for novel bioactive compounds (e.g., pharmaceuticals) or functional materials remains largely unexplored. Research is needed to synthesize derivatives and evaluate their properties. For instance, related substituted benzamides have been identified as key intermediates for potent therapeutic agents. researchgate.net
Academic Objectives and Scope of the Proposed Investigation
Given the knowledge gap, a formal investigation of this compound would be a valuable contribution to organic chemistry. The primary academic objective would be to fully characterize the chemical's fundamental properties and systematically explore its synthetic utility.
The scope of such an investigation would include:
Synthesis and Characterization : Developing and optimizing a robust synthetic route to the compound and thoroughly characterizing its physical and spectroscopic properties.
Reactivity Studies : Conducting a series of reactions to map its chemical behavior. This would involve derivatization of the amino and ester functional groups and exploring further substitutions on the aromatic ring to understand the directing effects of the existing substituents.
Computational Analysis : Performing theoretical calculations to model its electronic structure, predict its reactivity, and provide a deeper understanding of its chemical properties.
Exploratory Synthesis : Utilizing the compound as a starting material to synthesize a library of novel, more complex molecules. These new compounds could then be screened for potential biological activity, drawing inspiration from the known importance of substituted benzoates in drug discovery. nih.govbenthamdirect.com
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDGEDJKYQGIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Amino 2 Fluoro 3 Methoxybenzoate
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of Methyl 4-amino-2-fluoro-3-methoxybenzoate reveals several possible disconnection points, outlining potential forward synthetic pathways. The primary disconnections are the ester, the amine, the fluoride (B91410), and the methoxy (B1213986) group from the benzene (B151609) ring.
C(acyl)-O Bond Disconnection: The most straightforward disconnection is the ester linkage, leading back to 4-amino-2-fluoro-3-methoxybenzoic acid and methanol (B129727). This suggests that esterification is a likely final step in the synthesis.
C-N Bond Disconnection: The amino group can be disconnected through a functional group interconversion (FGI) to a nitro group (-NO₂). This points to a synthesis route involving the reduction of a nitro precursor, a common and reliable transformation in aromatic chemistry.
C-F and C-O Bond Disconnections: The fluoro and methoxy groups can be disconnected to reveal a simpler aromatic core. The order of their introduction, along with the other substituents, is critical for controlling the regiochemical outcome due to their respective directing effects in electrophilic aromatic substitution reactions.
This analysis leads to two principal synthetic strategies:
De Novo Synthesis: Starting from a simple benzene derivative and sequentially introducing the four substituents (fluoro, methoxy, nitro/amino, and carboxyl/ester groups) in a controlled order.
Building Block Approach: Starting with a commercially available aromatic compound that already contains two or more of the desired substituents in the correct relative positions.
De Novo Synthesis Approaches
De novo synthesis involves constructing the molecule from the ground up, typically from a simple, readily available aromatic starting material. This can be achieved either by sequential functionalization or by using pre-functionalized intermediates.
This approach relies on the careful orchestration of electrophilic aromatic substitution and other reactions, leveraging the directing effects of the existing substituents to install new functional groups at the desired positions.
Introducing a fluorine atom onto an aromatic ring with high regioselectivity can be challenging. Two primary methods are commonly employed:
Electrophilic Fluorination: This method uses reagents that deliver an electrophilic fluorine species ("F+"). The regioselectivity is governed by the electronic properties of the substituents already on the ring. Reagents like Selectfluor® are often used. The directing effects of existing methoxy, amino, or nitro groups must be carefully considered to achieve the desired 2-position fluorination.
Nucleophilic Aromatic Substitution (via Diazonium Salts): The Balz-Schiemann reaction is a classic method for introducing fluorine. It involves the diazotization of an aromatic amine with a nitrite (B80452) source in the presence of fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), followed by thermal or photochemical decomposition of the resulting diazonium salt to yield the fluoroaromatic compound. This method offers excellent regiocontrol as the fluorine atom replaces the amino group at a specific position. researchgate.net
Table 1: Common Methods for Aromatic Fluorination
| Method | Reagent(s) | Typical Conditions | Advantages |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor® (F-TEDA-BF₄) | Acetonitrile (B52724), room temp. to reflux | Mild conditions, commercially available reagent. |
The most common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. This two-step process involves:
Nitration: An electrophilic aromatic nitration reaction, typically using a mixture of nitric acid and sulfuric acid, installs the nitro group. The position of nitration is directed by the existing substituents. For instance, nitrating a 2-fluoro-3-methoxybenzoate derivative would likely lead to substitution at the C4 position, influenced by the ortho, para-directing methoxy group. researchgate.net
Reduction: The nitro group is then reduced to an amine. This is a robust and high-yielding transformation that can be achieved with various reagents. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method. mdpi.com Alternative methods include the use of metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, or tin(II) chloride. chemicalbook.com
Table 2: Selected Reagents for Nitro Group Reduction
| Reagent(s) | Typical Conditions | Key Features |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, room temp., 1-4 atm H₂ | Clean, high yield, catalyst can be filtered off. mdpi.com |
| Fe, HCl or CH₃COOH | Ethanol/Water, reflux | Inexpensive, widely used in industry. chemicalbook.com |
| SnCl₂·2H₂O, HCl | Ethanol, reflux | Effective, but produces tin-based waste. |
The methoxy and methyl ester functionalities are typically introduced via nucleophilic substitution and acid-catalyzed condensation, respectively.
Methoxy Group Installation: If the synthesis starts from a phenolic precursor (a hydroxybenzoic acid derivative), the methoxy group can be installed via a Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., K₂CO₃, NaH) followed by reaction with an electrophilic methyl source like iodomethane (B122720) or dimethyl sulfate.
Esterification: The final step in many synthetic routes is the conversion of the carboxylic acid to the methyl ester. The Fischer-Speier esterification is a classic and effective method, involving refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. researchgate.netprezi.comcutm.ac.in This is an equilibrium-driven reaction, and using a large excess of methanol helps to drive it to completion. fugus-ijsgs.com.ng Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with methanol to form the ester.
Table 3: Common Esterification Methods
| Method | Reagent(s) | Typical Conditions | Advantages |
|---|---|---|---|
| Fischer Esterification | CH₃OH, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, suitable for large scale. cutm.ac.in |
To shorten the synthetic sequence and avoid potential regioselectivity issues, a more convergent approach using commercially available, substituted benzene derivatives is often preferred. This strategy leverages complex starting materials that already contain several of the required functional groups.
A plausible and efficient route starts with 2-Fluoro-3-methoxybenzoic acid , which is commercially available. calpaclab.comtcichemicals.com The synthesis from this building block would proceed as follows:
Regioselective Nitration: The 2-fluoro-3-methoxybenzoic acid is subjected to electrophilic nitration. The activating, ortho, para-directing methoxy group at C3 and the deactivating, ortho, para-directing fluoro group at C2 would direct the incoming nitro group to the C4 position, yielding 2-fluoro-3-methoxy-4-nitrobenzoic acid.
Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine, 4-amino-2-fluoro-3-methoxybenzoic acid, using one of the standard methods described previously (e.g., catalytic hydrogenation). wikipedia.org
Esterification: Finally, the carboxylic acid is esterified to the methyl ester using Fischer esterification or another suitable method to yield the target molecule, this compound. studylib.net
This building-block approach significantly simplifies the synthesis by pre-installing the challenging fluoro and methoxy groups in the correct 1,2,3-trisubstituted pattern, thereby circumventing complex regiochemical control issues.
Utilization of Pre-functionalized Aromatic Building Blocks
Approaches from Substituted Benzoic Acids
Synthesizing the target compound from a pre-existing substituted benzoic acid is a common strategy. This approach typically involves the modification of functional groups on a benzoic acid core that already possesses some of the required substituents.
A representative pathway begins with a benzoic acid derivative, such as 3-fluoro-2-methylbenzoic acid. evitachem.com The synthesis proceeds through a regioselective nitration step, typically using a mixture of nitric and sulfuric acids, to introduce a nitro group at the 4-position. evitachem.com The directing effects of the existing carboxylic acid and fluorine atoms guide the incoming nitro group to the desired location. evitachem.com Following nitration, the nitro group is reduced to the primary amine. This reduction can be achieved using various methods, such as catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst or using reducing agents like iron powder in an acidic medium. researchgate.net The final step would then be the esterification of the carboxylic acid group to form the methyl ester.
Key transformation steps:
Nitration: Introduction of a nitro group onto the aromatic ring.
Reduction: Conversion of the nitro group to an amino group.
Routes from Aniline (B41778) Derivatives
An alternative synthetic strategy commences with an aniline derivative. This route leverages the existing amino group as a starting point and builds the rest of the molecule around it. For instance, a synthesis could start with m-fluoroaniline. google.com
In such a synthesis, the amino group often requires protection to prevent unwanted side reactions during subsequent steps. Acyl chlorides, such as pivaloyl chloride, can be used to form a stable amide. google.com Once the amino group is protected, other functional groups can be introduced. For example, a formylation reaction (like the Vilsmeier-Haack reaction) can install an aldehyde group, which is then oxidized to a carboxylic acid using an oxidant like sodium chlorite (B76162) (the Pinnick oxidation). google.com After the formation of the 4-amino-2-fluorobenzoic acid core, the final steps would involve introducing the methoxy group and esterifying the carboxylic acid. The protecting group on the amine is removed, often under acidic conditions, to yield the final product. google.com
Esterification Techniques for Benzoate (B1203000) Formation
The formation of the methyl benzoate ester from the corresponding carboxylic acid is a critical step in the synthesis. Several methods are available for this transformation.
Acid-Catalyzed Esterification Variants
Acid-catalyzed esterification, widely known as Fischer-Speier esterification, is a classic and commonly employed method for producing esters. researchgate.netresearchgate.net This reaction involves treating the carboxylic acid (4-amino-2-fluoro-3-methoxybenzoic acid) with an excess of methanol in the presence of a strong acid catalyst. researchgate.net The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. researchgate.net The reaction is reversible, and to drive it towards the product side, an excess of the alcohol is used or water is removed as it is formed. researchgate.net
A variety of acid catalysts can be used for this process, each with its own advantages.
Table 1: Common Acid Catalysts for Fischer Esterification
| Catalyst | Type | Notes |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Mineral Acid | Strong, effective, and widely used, but can cause charring. researchgate.net |
| Hydrochloric Acid (HCl) | Mineral Acid | Effective, often used as a solution in the alcohol. |
| p-Toluenesulfonic acid (TsOH) | Organic Acid | Solid, easier to handle than liquid mineral acids. researchgate.net |
| Amberlyst resins | Solid Acid | Heterogeneous catalyst, easily removed by filtration. researchgate.net |
Transesterification Processes
Transesterification is another method for forming the desired methyl ester. This process involves reacting a different ester of the parent carboxylic acid (e.g., an ethyl or benzyl (B1604629) ester) with methanol in the presence of an acid or base catalyst. This exchanges the original alcohol component of the ester with methanol. This technique can be particularly useful if a different ester is more readily synthesized or purified as an intermediate. An acid-catalyzed transesterification of a lactone (a cyclic ester) to form an ethyl ester demonstrates the principle of this reaction. researchgate.net
Advanced Fluorination Strategies in Synthesis
The introduction of a fluorine atom onto the aromatic ring is a key challenge in the synthesis of many fluorinated compounds. Advanced strategies have been developed to achieve this transformation efficiently and with high regioselectivity.
Nucleophilic Fluorination Methodologies
Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride ion (F⁻). This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. Modern advancements have provided powerful reagents and precursors for this transformation.
One advanced approach utilizes hypervalent iodine compounds, such as 1-arylbenziodoxolones, as precursors for 2-fluorobenzoic acids. arkat-usa.org These compounds react with a fluoride source, like cesium fluoride (CsF), in a polar aprotic solvent to yield the fluorinated product. arkat-usa.org The reactivity of these precursors can be enhanced by the presence of electron-withdrawing groups on the ring. arkat-usa.org This method offers a direct route to fluorinated benzoic acids from readily available precursors. arkat-usa.org
Other specialized reagents have been developed to serve as sources of nucleophilic fluorine. For example, triethylamine (B128534) trihydrofluoride (Et₃N·3HF) has been used as a deoxyfluorination reagent, providing a practical alternative to reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org Such reagents are instrumental in converting hydroxyl groups to fluorine atoms, which can be a key step in syntheses starting from phenolic precursors. beilstein-journals.org The development of these methodologies is crucial for accessing complex fluorinated molecules. researchgate.netnih.govbeilstein-journals.org
Electrophilic Fluorination Methodologies
Electrophilic fluorination is a primary method for creating carbon-fluorine bonds, involving the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org For a precursor such as methyl 4-amino-3-methoxybenzoate, the electron-rich aromatic ring is susceptible to electrophilic attack. The challenge lies in directing the fluorine to the sterically hindered C-2 position.
Modern electrophilic fluorination has largely moved away from hazardous reagents like elemental fluorine towards safer, more selective N-F reagents. wikipedia.org Compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used due to their stability, effectiveness, and ease of handling. alfa-chemistry.com These reagents contain an electron-deficient nitrogen atom, which polarizes the N-F bond, allowing fluorine to act as an electrophile. wikipedia.org The reaction mechanism is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org Catalysis, employing either transition metals or organocatalysts, can enhance reaction rates and selectivity under milder conditions. mdpi.comnih.gov
| Fluorinating Agent | Acronym | Key Characteristics |
|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly stable solid, soluble in polar solvents, low toxicity, and functions as both a fluorinating agent and an oxidant. researchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe reagent with high electrophilicity, soluble in various organic solvents. alfa-chemistry.com |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent used for fluorinating a range of nucleophiles, including aryllithium and Grignard reagents. wikipedia.org |
Radical Fluorination Pathways
Radical fluorination offers a complementary approach to forming C-F bonds. wikipedia.org This method involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org For an aromatic substrate, this typically involves the generation of an aryl radical, which is then trapped by a fluorinating agent.
One common strategy involves photoinduced methods, where a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) from an electron-rich aromatic compound, such as an aniline derivative, to generate a radical cation. mdpi.comnumberanalytics.comacs.org This intermediate can then lead to the formation of an aryl radical. This radical subsequently reacts with a fluorine atom transfer agent, such as NFSI or Selectfluor®, to yield the fluorinated product. rsc.org Historically, radical fluorination was limited by the high reactivity and handling difficulties of sources like F₂ or XeF₂, but modern reagents have made these pathways more accessible and controllable. wikipedia.orgunacademy.com
| Initiation Method | Fluorine Source Example | General Principle |
|---|---|---|
| Photoredox Catalysis | NFSI | A photocatalyst absorbs light to generate a reactive state that initiates a single-electron transfer, leading to a carbon-centered radical which is then fluorinated. mdpi.comnumberanalytics.com |
| Thermal Initiation | XeF₂ | Heat is used to generate radical intermediates, often in decarboxylative-type reactions where a carboxylic acid precursor is used. unacademy.com |
| Metal Catalysis | Selectfluor® | Transition metals like manganese or copper can be used to promote the formation of radicals from C-H bonds, which are subsequently fluorinated. wikipedia.org |
Green Chemistry Principles in Compound Synthesis
The synthesis of complex molecules in the pharmaceutical industry is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov These principles are highly relevant to the synthesis of this compound.
Application of Catalytic Systems (e.g., Solid Acid Catalysts, Ionic Liquids)
A core tenet of green chemistry is the use of catalysts to improve reaction efficiency. ispe.org Catalytic reactions are preferred over stoichiometric ones because they reduce the amount of waste generated per unit of product. numberanalytics.com In fluorination chemistry, transition metal complexes and organocatalysts are crucial for achieving high selectivity and efficiency under mild conditions, thereby reducing energy consumption and the need for harsh reagents. mdpi.com
The development of heterogeneous catalysts, such as solid acid catalysts, is a key goal for greener synthesis. These catalysts can be easily separated from the reaction mixture and recycled, simplifying purification and reducing waste. rsc.org However, their application in fluorination can be challenging due to the often harsh reaction conditions and the potential generation of corrosive byproducts like hydrogen fluoride (HF), which can degrade the catalyst. rsc.org Ionic liquids are also explored as green reaction media due to their low vapor pressure and potential for recyclability, although their cost and toxicity must be carefully evaluated.
Mechanochemical Synthesis Considerations
Mechanochemistry, the use of mechanical force (e.g., in a ball mill) to induce chemical reactions, is a powerful green chemistry technique. colab.ws These reactions are often performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), drastically reducing solvent waste. rcsi.sciencersc.org This approach can lead to shorter reaction times, lower energy consumption, and sometimes different reactivity or selectivity compared to solution-based methods. beilstein-journals.org The application of mechanochemistry to halogenation, including fluorination, is a growing field of research, offering a promising, environmentally friendly alternative to conventional solvent-heavy protocols. rsc.orgcolab.wsnih.gov
Solvent Minimization and Atom Economy in Synthetic Routes
Solvents account for a significant portion of the mass and energy consumption in pharmaceutical manufacturing and are a primary source of waste. cas.org Green chemistry emphasizes minimizing their use or replacing hazardous solvents with more benign alternatives like water or bio-based solvents. nih.govispe.org Techniques like mechanochemical synthesis directly address this by enabling solvent-free reactions. jddhs.com
Atom economy, a concept developed by Barry Trost, is a fundamental measure of reaction efficiency. jocpr.com It calculates the proportion of reactant atoms that are incorporated into the desired final product. jddhs.com A reaction with high atom economy is inherently less wasteful. Synthetic routes should be designed to maximize atom economy by favoring addition reactions over substitution or elimination reactions, which generate byproducts. jocpr.com For a substitution reaction like electrophilic aromatic fluorination, while not 100% atom-economical, the choice of reagents and pathway can be optimized to minimize the mass of the byproducts. dovepress.com
Reaction Mechanisms and Reactivity of Methyl 4 Amino 2 Fluoro 3 Methoxybenzoate
Reactivity of the Amino Group
The primary amino group is a dominant activating group on the benzene (B151609) ring, significantly influencing the molecule's reactivity. Its lone pair of electrons can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions.
The nitrogen atom of the amino group in Methyl 4-amino-2-fluoro-3-methoxybenzoate possesses a lone pair of electrons, rendering it nucleophilic. This allows for a variety of derivatization reactions, including acylation and alkylation.
Acylation: The amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This transformation is often employed to protect the amino group or to reduce its activating influence during subsequent electrophilic aromatic substitution reactions. The acylation of anilines can be performed under various conditions, and the reactivity of the amino group is influenced by the other substituents on the aromatic ring. While specific studies on the acylation of this compound are not extensively documented, the general principles of aniline (B41778) acylation apply. The reaction of the amino group with an acylating agent would proceed via nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group.
Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. However, polyalkylation is a common side reaction with primary anilines, which can make selective mono-alkylation challenging. The reactivity of the amino group towards alkylation is influenced by both electronic and steric factors. The presence of the ortho-fluoro and meta-methoxy groups may sterically hinder the approach of bulky alkylating agents.
| Reaction Type | Reagent Class | Product Type | Notes |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amide | Reduces the activating effect of the amino group. |
| Alkylation | Alkyl halides | Secondary or Tertiary Amine | Risk of polyalkylation. Steric hindrance from ortho substituents may play a role. |
Primary aromatic amines, such as the one in this compound, can be converted to diazonium salts through a process called diazotization. doubtnut.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). icrc.ac.irspcmc.ac.in
The resulting arenediazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of the dinitrogen molecule (N₂). quora.com The diazonium group can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. nih.gov This allows for the introduction of a diverse range of functional groups onto the aromatic ring.
| Transformation | Reagent | Product |
|---|---|---|
| Sandmeyer Reaction (Halogenation) | CuCl, CuBr, CuI | Aryl Halide |
| Sandmeyer Reaction (Cyanation) | CuCN | Aryl Nitrile |
| Schiemann Reaction (Fluorination) | HBF₄, heat | Aryl Fluoride (B91410) |
| Hydroxylation | H₂O, heat | Phenol (B47542) |
| Reduction (Deamination) | H₃PO₂ | Arene |
Reactivity Profile of the Fluoro Substituent
The fluorine atom at the 2-position has a significant impact on the reactivity of the aromatic ring through both inductive and resonance effects. Its high electronegativity results in a strong electron-withdrawing inductive effect, while its lone pairs can participate in a weaker electron-donating resonance effect.
Aromatic compounds bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com The fluorine atom, being a good leaving group in SNAr reactions, especially when the ring is activated by electron-withdrawing groups, can be displaced by various nucleophiles. nih.govnih.gov In this compound, the methoxycarbonyl group para to the fluorine atom provides some activation for SNAr.
The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the fluoride ion then restores the aromaticity of the ring. The rate of SNAr is influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the other substituents on the ring. Recent advancements have also shown that nucleophilic aromatic substitution of unactivated fluoroarenes can be achieved through photoredox catalysis. nih.gov
Transformations Involving the Methoxy (B1213986) Group
The methoxy group at the 3-position is an electron-donating group through resonance and can influence the regioselectivity of electrophilic aromatic substitution reactions. The ether linkage of the methoxy group is generally stable but can be cleaved under specific conditions.
Ether Cleavage (Demethylation): The most common transformation of an aryl methoxy group is its cleavage to a hydroxyl group (demethylation). acs.org This is typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation or coordination of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group in an SN2 fashion. masterorganicchemistry.comlibretexts.org The choice of reagent and reaction conditions is crucial to avoid unwanted side reactions on other functional groups present in the molecule. For a molecule like this compound, the conditions for demethylation would need to be carefully selected to ensure the integrity of the ester and amino groups. researchgate.netarizona.edu
Ether Cleavage Reactions
The methoxy group (-OCH3) on the aromatic ring is an ether linkage. Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
The mechanism can be either S(_N)1 or S(_N)2, depending on the nature of the groups attached to the oxygen. wikipedia.orglibretexts.orgyoutube.com For an aryl methyl ether, the cleavage occurs in a way that the methyl group forms methyl halide, and the aryl group becomes a phenol. This is because the bond between the aromatic carbon and the oxygen is stronger than the bond between the methyl carbon and the oxygen, and an S(_N)2 attack is more favorable at the less sterically hindered methyl carbon. masterorganicchemistry.comyoutube.com
Mechanism of Ether Cleavage:
Protonation: The ether oxygen is protonated by the strong acid, creating a good leaving group (methanol).
Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile and attacks the methyl group in an S(_N)2 fashion.
Products: The reaction yields the corresponding phenol (Methyl 4-amino-2-fluoro-3-hydroxybenzoate) and a methyl halide (e.g., methyl bromide).
Due to the general stability of aryl ethers, these reactions often require high temperatures to proceed at a reasonable rate. masterorganicchemistry.com
| Reagent | Typical Conditions | Mechanism at Methyl Group | Products |
|---|---|---|---|
| HBr (concentrated) | Heat (reflux) | S(_N)2 | Phenol + Methyl Bromide |
| HI (concentrated) | Heat (reflux) | S(_N)2 | Phenol + Methyl Iodide |
| BBr(_3) (Boron tribromide) | Inert solvent (e.g., CH(_2)Cl(_2)), often at low temperatures | Lewis acid-mediated | Phenol + Methyl Bromide |
Role in Directing Regioselectivity of Further Reactions
The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the aromatic ring via resonance. wikipedia.org In this compound, its directing influence must be considered in conjunction with the other substituents. The positions ortho to the methoxy group are C2 and C4. The C4 position is already substituted with the amino group. The C2 position is substituted with the fluoro group. Therefore, the methoxy group strongly activates the ring, particularly at these positions. Its interplay with the other groups is detailed in section 3.5.1.
Reactivity of the Methyl Ester Moiety
Hydrolysis Kinetics and Mechanisms
The methyl ester group (-COOCH(_3)) can be hydrolyzed to the corresponding carboxylic acid (4-amino-2-fluoro-3-methoxybenzoic acid) under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that involves the nucleophilic addition of a hydroxide (B78521) ion to the ester's carbonyl carbon. The reaction rate is dependent on the concentration of both the ester and the hydroxide ion. oieau.frresearchgate.net The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid. A specific example for a related compound, methyl 4-fluoro-3-methoxybenzoate, shows that hydrolysis can be achieved in high yield at room temperature using sodium hydroxide in a methanol (B129727)/water mixture. chemicalbook.com
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of a methanol molecule, the carboxylic acid is formed.
The rate of hydrolysis is influenced by the electronic effects of the other substituents on the ring. Electron-donating groups, like the amino and methoxy groups, generally decrease the rate of base-catalyzed hydrolysis by reducing the electrophilicity of the carbonyl carbon. oieau.fr Conversely, electron-withdrawing groups increase the rate.
| Condition | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| Basic (Saponification) | NaOH or KOH | Water/Methanol or Water/Ethanol | Room Temperature to Reflux | Carboxylate salt (acid upon workup) |
| Acidic | H(_2)SO(_4) or HCl | Water | Reflux | Carboxylic acid |
Transesterification Reactions with Various Alcohols
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, the methyl group can be exchanged for other alkyl groups (e.g., ethyl, propyl).
The reaction is an equilibrium process. google.com To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: The mechanism involves a nucleophilic attack on the ester carbonyl by an alkoxide ion (e.g., C(_2)H(_5)O⁻ from ethanol) to form a tetrahedral intermediate. This is followed by the elimination of the original alkoxy group (methoxide, CH(_3)O⁻), yielding the new ester. masterorganicchemistry.com
Acid-Catalyzed Transesterification: The mechanism is similar to acid-catalyzed hydrolysis, but the nucleophile is an alcohol molecule instead of water. The carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol, proton transfer, and elimination of methanol. masterorganicchemistry.com
| Reactant Alcohol | Catalyst | Product Ester |
|---|---|---|
| Ethanol | H(_2)SO(_4) (acid) or NaOEt (base) | Ethyl 4-amino-2-fluoro-3-methoxybenzoate |
| Propanol | H(_2)SO(_4) (acid) or NaOPr (base) | Propyl 4-amino-2-fluoro-3-methoxybenzoate |
| Butanol | H(_2)SO(_4) (acid) or NaOBu (base) | Butyl 4-amino-2-fluoro-3-methoxybenzoate |
Electrophilic Aromatic Substitution (EAS) Pathways
Regiochemical Control by Existing Substituents
The position of electrophilic attack on the benzene ring of this compound is determined by the cumulative directing effects of the four substituents. Substituents can be classified as activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.org
-NH(_2) (Amino): A very strong activating group and an ortho-, para-director. libretexts.orglibretexts.org
-OCH(_3) (Methoxy): A strong activating group and an ortho-, para-director. wikipedia.org
-F (Fluoro): A deactivating group (due to induction) but an ortho-, para-director (due to resonance). wikipedia.org
-COOCH(_3) (Methyl Ester): A moderate deactivating group and a meta-director. wikipedia.org
The unoccupied positions on the ring are C5 and C6. To predict the site of substitution, we analyze the directing effects towards these positions:
Position C5: This position is ortho to the powerful -NH(_2) group and meta to the -OCH(_3), -F, and -COOCH(_3) groups. The strong activating and directing effect of the amino group strongly favors substitution at this position.
Position C6: This position is ortho to the -F group, meta to the -NH(_2) group, and para to the -OCH(_3) group. While it is para to the activating methoxy group, it is meta to the much more powerful amino group.
Mechanistic Studies of Aromatic C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules. For This compound , the aromatic ring presents several C-H bonds that could potentially undergo activation. The regioselectivity of such a reaction would be dictated by the electronic and steric influence of the existing substituents: the amino, fluoro, methoxy, and methyl ester groups.
The amino group is a powerful ortho-, para-directing group due to its electron-donating nature, which activates the aromatic ring towards electrophilic attack. Conversely, the fluorine atom and the methyl ester group are electron-withdrawing, deactivating the ring. The methoxy group, while electron-donating through resonance, also exerts an inductive withdrawing effect. The interplay of these electronic effects, combined with steric hindrance, governs the accessibility and reactivity of each C-H bond.
Mechanistic studies on similar aniline derivatives often involve transition-metal catalysis, for example, using palladium, rhodium, or iridium complexes. A general mechanism for a palladium-catalyzed C-H arylation, for instance, would likely proceed through one of several pathways, such as concerted metalation-deprotonation (CMD) or ambiphilic metal-ligand assistance (AMLA). In a hypothetical CMD pathway involving This compound , the palladium catalyst, coordinated to a suitable ligand, would interact with a C-H bond, leading to a cyclometalated intermediate. The regioselectivity would be influenced by the directing capacity of the amino group, potentially favoring the C-H bond ortho to it (at the C5 position).
| Parameter | Description | Predicted Outcome for this compound |
| Directing Group | The substituent with the strongest influence on the position of C-H activation. | The amino group is the most powerful activating and directing group. |
| Regioselectivity | The preferential reaction at a particular C-H bond. | Activation is most likely at the C5 position (ortho to the amino group). |
| Catalyst System | The transition metal and ligand combination used to facilitate the reaction. | Palladium(II) acetate (B1210297) with a phosphine (B1218219) or N-heterocyclic carbene ligand. |
| Reaction Conditions | The solvent, temperature, and additives required for the reaction. | High-boiling polar aprotic solvents (e.g., DMF, DMAc) at elevated temperatures. |
Radical Reaction Pathways and Intermediates
Radical reactions offer a complementary approach to functionalizing aromatic compounds, often proceeding under milder conditions and with different selectivity compared to ionic reactions. For This compound , radical pathways could be initiated at several sites, leading to a variety of potential products.
Generation and Characterization of Radical Species
Aryl radicals can be generated from aromatic amines through several methods, including photoredox catalysis. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the aniline derivative. Oxidation of the amino group of This compound would generate a radical cation. This intermediate is highly reactive and can undergo further transformations.
Alternatively, the corresponding diazonium salt, which can be prepared from the amino group, is a well-known precursor to aryl radicals upon treatment with a reducing agent or under photolytic conditions. This would generate a radical at the C4 position.
The characterization of such transient radical species is typically achieved through spectroscopic techniques.
| Spectroscopic Technique | Expected Observations for Radical Species |
| Electron Paramagnetic Resonance (EPR) | A characteristic spectrum with hyperfine coupling constants determined by the interaction of the unpaired electron with the magnetic nuclei (¹H, ¹⁹F, ¹⁴N). |
| Transient Absorption Spectroscopy | Observation of new absorption bands in the UV-visible or near-IR region corresponding to the radical intermediate. |
| Computational Chemistry (DFT) | Calculation of the spin density distribution, which predicts the location of the unpaired electron and helps in interpreting EPR spectra. |
Synthetic Utility of Radical-Mediated Transformations
The generated radical species from This compound could be harnessed for various synthetic applications. An aryl radical at the C4 position, for example, could participate in addition reactions to alkenes or alkynes, forming new carbon-carbon bonds. It could also be trapped by radical scavengers to introduce new functional groups.
Intramolecular radical cyclizations are another powerful application. If a suitable radical acceptor moiety were appended to the molecule, the initially formed aryl radical could cyclize to form new ring systems. For example, an appropriately positioned alkene or alkyne could lead to the formation of a dihydropyrroloquinoline or a related heterocyclic scaffold. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig and 6-endo-trig cyclizations often being favored.
The synthetic utility is vast, and the specific outcomes would depend on the reaction conditions and the nature of any additional reacting partners. These radical-mediated transformations represent a promising avenue for the derivatization of This compound to access novel and potentially biologically active compounds.
Advanced Spectroscopic and Structural Characterization of Methyl 4 Amino 2 Fluoro 3 Methoxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For Methyl 4-amino-2-fluoro-3-methoxybenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be required for a complete and unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the ester methyl protons, and the amine protons. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would be influenced by the electronic effects of the fluorine, amino, methoxy, and methyl ester substituents. The methoxy and methyl ester groups would each exhibit a singlet, integrating to three protons each. The amino group protons would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would show nine distinct signals corresponding to the nine carbon atoms. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbonyl carbon of the ester would appear at a characteristic downfield shift. The carbons of the methoxy and methyl groups would resonate at higher field.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the aromatic ring.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~165-170 |
| C-NH₂ | - | ~140-150 |
| C-F | - | ~150-160 (d, ¹JCF) |
| C-OCH₃ (ring) | - | ~145-155 |
| Aromatic CH | ~6.5-7.5 (m) | ~100-130 |
| Aromatic C-COOCH₃ | - | ~115-125 |
| OCH₃ (ester) | ~3.8-4.0 (s) | ~50-55 |
| OCH₃ (ring) | ~3.7-3.9 (s) | ~55-60 |
Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions. 'd' denotes a doublet and 'm' denotes a multiplet.
Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, primarily helping to assign the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would show correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful to confirm the relative positions of the substituents on the aromatic ring, for instance, by observing a correlation between the methoxy protons and an adjacent aromatic proton.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₀FNO₃), the expected exact mass can be calculated. This precise mass measurement would confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Predicted HRMS Data
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₉H₁₁FNO₃⁺ | 200.0717 |
| [M+Na]⁺ | C₉H₁₀FNNaO₃⁺ | 222.0536 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve characteristic losses of small neutral molecules.
Potential Fragmentation Pathways
Loss of a methyl radical (•CH₃): From the ester or methoxy group.
Loss of methanol (B129727) (CH₃OH): From the ester group.
Loss of carbon monoxide (CO): Following the initial fragmentation of the ester group.
Cleavage of the C-F or C-N bonds: Though generally less common as initial fragmentation steps.
Analysis of these fragmentation pathways would help to confirm the presence and connectivity of the various functional groups within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 (two bands) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1700-1730 |
| C=C (Aromatic) | Stretching | 1500-1600 |
| C-O (Ester & Ether) | Stretching | 1000-1300 |
| C-F | Stretching | 1000-1400 |
The presence and specific positions of these bands would provide strong evidence for the proposed structure of this compound.
Based on a comprehensive search for scientific literature, there is no publicly available experimental data for the advanced spectroscopic and structural characterization of the specific compound, This compound .
Therefore, it is not possible to generate scientifically accurate content for the requested sections:
X-ray Crystallography
Analysis of Intermolecular Interactions and Crystal Packing
Providing information from related but structurally different compounds would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on "this compound."
Computational Chemistry and Theoretical Studies on Methyl 4 Amino 2 Fluoro 3 Methoxybenzoate
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in-silico experiments can provide a wealth of information, from the three-dimensional arrangement of atoms to the distribution of electrons and the prediction of spectroscopic signatures.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule like Methyl 4-amino-2-fluoro-3-methoxybenzoate, this would involve determining the preferred orientations of the amino, fluoro, methoxy (B1213986), and methyl ester groups relative to the benzene (B151609) ring. While experimental techniques like X-ray crystallography can provide this information for solids, computational methods can predict the geometry of an isolated molecule in the gas phase. researchgate.netnih.gov Conformational analysis would further explore other stable, low-energy arrangements of the molecule. No specific optimized geometry data for this compound is currently available.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure of a molecule is key to predicting its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, provides insights into the electron-donating and electron-accepting capabilities of a compound. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov Furthermore, the calculation of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govepstem.net For this compound, one would expect the amino group to be a primary site for electrophilic attack, while the carbonyl oxygen of the ester would be a nucleophilic center. However, specific values for HOMO-LUMO energies and detailed charge distribution maps for this compound are not documented in the searched literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of a synthesized molecule. epstem.netscispace.comnih.gov The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. scispace.com While ¹H-NMR and ¹³C-NMR data for a related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, have been reported, predicted spectroscopic data for this compound are absent from the available resources. researchgate.net
Reaction Mechanism Elucidation
Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern the reaction rate.
Transition State Identification and Activation Energy Calculations
To understand how a reaction proceeds, chemists use computational tools to locate the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction's feasibility and speed. While there is general knowledge of reactions involving similar substituted anilines and benzoates, specific transition state structures and activation energies for reactions involving this compound have not been computationally modeled and reported.
Exploration of Reaction Pathways and Selectivity Factors
Many chemical reactions can proceed through multiple pathways, leading to different products. Computational studies can explore these various routes and elucidate the factors that control the selectivity of a reaction (e.g., regioselectivity, stereoselectivity). This can involve mapping out the potential energy surface for the reaction and identifying the lowest energy pathway. For a multifunctional molecule like this compound, understanding the regioselectivity of, for example, an electrophilic aromatic substitution would be of significant interest. However, no such computational explorations of its reaction pathways are currently available.
Solvent Effects on Reaction Energetics and Mechanisms
The chemical environment, particularly the solvent, can profoundly influence the energetics and mechanisms of chemical reactions. For a molecule like this compound, solvents can affect reaction rates and equilibrium positions by stabilizing or destabilizing reactants, transition states, and products to different extents.
Computational chemistry provides two primary models to simulate these solvent effects:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the free energy of solvation, providing insights into how a solvent might influence reaction thermodynamics. For instance, a polar solvent would be expected to stabilize polar species involved in a reaction of this compound.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the amino group of this compound and protic solvent molecules. These explicit interactions can be crucial for accurately describing reaction mechanisms where the solvent actively participates.
A hypothetical study on the reaction energetics of this compound in different solvents might yield data similar to that presented in the table below. This illustrative data shows how reaction barriers (activation energies) could vary with the polarity of the solvent.
Table 1: Hypothetical Activation Energies for a Reaction of this compound in Various Solvents This data is illustrative and not based on actual experimental or computational results.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Toluene | 2.4 | 25.8 |
| Tetrahydrofuran (THF) | 7.5 | 22.1 |
| Acetonitrile (B52724) | 36.6 | 18.5 |
| Water | 80.1 | 15.3 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of the dynamic behavior and interactions of molecules like this compound. nih.gov
MD simulations can reveal the conformational landscape of a molecule by exploring the different shapes it can adopt at a given temperature. For this compound, key areas of flexibility would include the rotation around the C-O bonds of the methoxy and ester groups, as well as the potential for puckering or out-of-plane vibrations of the benzene ring.
By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules. A hypothetical analysis might reveal the preferred dihedral angles for the substituent groups, as shown in the illustrative table below.
Table 2: Hypothetical Predominant Dihedral Angles for this compound from a Simulated Trajectory This data is illustrative and not based on actual experimental or computational results.
| Dihedral Angle | Atom Definition | Predominant Angle (degrees) |
|---|---|---|
| τ1 (Methoxy) | C2-C3-O-CH3 | 178.5 |
| τ2 (Ester) | C2-C1-C(=O)-O | -175.2 |
| τ3 (Ester Methyl) | C1-C(=O)-O-CH3 | 179.8 |
In a liquid or solid state (condensed phase), the behavior of this compound is governed by its interactions with neighboring molecules. MD simulations can model these intermolecular forces, which include:
Van der Waals forces: Weak, short-range attractions and repulsions between all atoms.
Electrostatic interactions: Arising from the partial charges on the atoms due to differences in electronegativity. The fluorine, oxygen, and nitrogen atoms in this compound would carry partial negative charges, while the hydrogen and carbon atoms would have partial positive charges.
Hydrogen bonding: A specific, strong type of electrostatic interaction that could occur between the amino group (as a donor) and the oxygen atoms of the methoxy or ester groups (as acceptors) on adjacent molecules.
Simulations of this compound in a condensed phase would allow for the calculation of properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. This would provide insights into the local structure and packing of the molecules.
Synthetic Transformations and Derivative Synthesis from Methyl 4 Amino 2 Fluoro 3 Methoxybenzoate
Amine-Derived Functionalization
The primary amino group in Methyl 4-amino-2-fluoro-3-methoxybenzoate is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The nucleophilic nature of the primary amine readily allows for acylation, carbamoylation, and related reactions to furnish a range of N-functionalized derivatives.
Substituted Amides: The reaction of this compound with acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, is expected to yield the corresponding N-acyl derivatives. This transformation is a fundamental method for introducing a wide variety of substituents. While specific examples starting from this compound are not extensively documented in readily available literature, this reaction follows a well-established and general protocol for the acylation of anilines. The reaction conditions are generally mild and tolerant of various functional groups. A metal- and solvent-free approach for amide synthesis has been described, which could be applicable. pharmaguideline.com
Ureas: Substituted ureas can be synthesized from this compound through several established methods. organic-chemistry.orgresearchgate.net One common approach involves the reaction with an isocyanate. Alternatively, the amine can be treated with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), to generate an intermediate isocyanate in situ, which can then react with another amine to form an unsymmetrical urea (B33335). The synthesis of urea derivatives is a cornerstone in medicinal chemistry, and these general methods are broadly applicable to substituted anilines like this compound.
Carbamates: Carbamate derivatives can be prepared by reacting this compound with chloroformates, such as methyl or ethyl chloroformate, in the presence of a base. mdpi.com Another versatile method involves the reaction with dialkyl carbonates or other carbamoylating agents. iipseries.orgnih.gov These reactions provide access to N-alkoxycarbonyl or N-aryloxycarbonyl derivatives, which are valuable intermediates in organic synthesis and are present in many biologically active compounds. acs.org
Table 1: Potential Amine-Derived Functionalizations of this compound
| Derivative Class | Reagent Example | Expected Product Structure |
|---|---|---|
| Amide | Acetyl chloride | N-(4-(methoxycarbonyl)-3-fluoro-2-methoxyphenyl)acetamide |
| Urea | Phenyl isocyanate | Methyl 4-(3-phenylureido)-2-fluoro-3-methoxybenzoate |
| Carbamate | Ethyl chloroformate | Methyl 4-((ethoxycarbonyl)amino)-2-fluoro-3-methoxybenzoate |
The primary amine of this compound can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of water. The resulting imines are versatile intermediates that can undergo a variety of subsequent transformations. For instance, reduction of the imine functionality, commonly achieved through catalytic hydrogenation or with reducing agents like sodium borohydride, would yield the corresponding secondary amine. This two-step process, known as reductive amination, is a powerful tool for the formation of C-N bonds. While specific examples with this compound are not readily found, the general principles of imine formation and reduction are well-established for aromatic amines.
Ester Group Modifications
The methyl ester group in this compound provides another handle for synthetic manipulation, allowing for its conversion to other functional groups, most notably carboxylic acids and other esters.
The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 4-amino-2-fluoro-3-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, often employing sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a co-solvent like methanol (B129727) or ethanol, is a common and efficient method. A procedure for the hydrolysis of the closely related methyl 4-fluoro-3-methoxybenzoate to 4-fluoro-3-methoxybenzoic acid using sodium hydroxide in aqueous methanol at room temperature has been reported to proceed in high yield. nih.gov A similar protocol would be expected to be effective for the hydrolysis of this compound. The resulting carboxylic acid is a valuable intermediate for further synthetic transformations, such as amide bond formation with various amines.
Transesterification of the methyl ester to other alkyl or aryl esters can be achieved by reacting this compound with a different alcohol or phenol (B47542) in the presence of an acid or base catalyst. This reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol that is formed. This method allows for the introduction of a variety of ester groups, which can be used to modify the physical and chemical properties of the molecule.
Cyclization and Heterocyclic Ring Formation
The presence of both an amino group and an ester group on the benzene (B151609) ring, along with the activating methoxy (B1213986) group and the directing fluoro group, makes this compound a promising precursor for the synthesis of various heterocyclic systems.
Quinolines and Quinolones: Substituted anilines are key starting materials for the synthesis of quinolines and quinolones through various named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.com For example, the Combes quinoline (B57606) synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. nih.gov While specific applications of this compound in these reactions are not explicitly detailed in the literature, its structural features suggest its potential as a substrate for the synthesis of highly substituted quinoline and quinolone derivatives. organic-chemistry.org
Quinazolines and Quinazolinones: The synthesis of quinazolines and quinazolinones often involves the cyclization of anthranilic acid derivatives (2-aminobenzoic acids) or their corresponding amides. Hydrolysis of this compound to the corresponding carboxylic acid would provide a suitable precursor for such cyclizations. For instance, reaction of the anthranilic acid with a formamide (B127407) equivalent can lead to the formation of a quinazolinone ring system. Alternatively, reaction of the parent aniline with a 2-aminobenzaldehyde (B1207257) or a related species could also be envisioned to construct the quinazoline (B50416) framework.
Benzodiazepines: 1,4-Benzodiazepines are a well-known class of heterocyclic compounds with significant biological activity. Their synthesis often involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid derivative. Alternatively, substituted anilines can be used as starting materials in multi-step sequences to construct the benzodiazepine (B76468) core. For example, palladium-catalyzed cyclization reactions have been developed for the synthesis of substituted 1,4-benzodiazepines. nih.gov The amino group of this compound could serve as a nucleophile in cyclization reactions to form the seven-membered diazepine (B8756704) ring. iipseries.org
Table 2: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | General Synthetic Strategy | Potential Precursor from Target Molecule |
|---|---|---|
| Quinoline | Combes Synthesis (reaction with β-diketone) | This compound |
| Quinazolinone | Cyclization of anthranilic acid with formamide | 4-amino-2-fluoro-3-methoxybenzoic acid |
| Benzodiazepine | Reaction of a 2-aminobenzylamine with a propargylic carbonate | A derivative of this compound |
Synthesis of Nitrogen-Containing Heterocycles (e.g., Quinolones, Pyrazoles)
The aniline moiety within this compound is a prime starting point for the synthesis of various nitrogen-containing heterocycles. Established synthetic protocols for quinolone and pyrazole (B372694) synthesis can be adapted to utilize this compound.
Quinolones: The Gould-Jacobs reaction is a classical and effective method for constructing the 4-hydroxyquinoline (B1666331) core, a key structural motif in many antibacterial agents. lookchem.comwikipedia.org This reaction sequence begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM). mdpi.comiipseries.org The resulting intermediate undergoes a thermally induced cyclization, followed by saponification and decarboxylation to yield the quinolone product. wikipedia.orgmdpi.com this compound can serve as the aniline component, leading to a highly substituted quinolone ring system where the substitution pattern is dictated by the starting material. The high temperatures required for the cyclization step are a key feature of this reaction. ablelab.eu
| Reaction Name | Reactants | Product Type | Description |
| Gould-Jacobs Reaction | This compound + Diethyl ethoxymethylenemalonate | Substituted 4-Hydroxyquinoline | A two-step process involving initial condensation followed by high-temperature thermal cyclization to form the quinoline core. |
Pyrazoles: For the synthesis of pyrazoles, the Knorr pyrazole synthesis is a fundamental method, involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound (like a β-ketoester). researchgate.netjk-sci.comslideshare.net To apply this method, the amino group of this compound would first need to be converted into a hydrazine. This transformation is typically achieved via diazotization of the amine with sodium nitrite (B80452) under acidic conditions, followed by reduction of the resulting diazonium salt. The subsequent reaction of this newly formed arylhydrazine with a 1,3-dicarbonyl compound proceeds through the formation of a hydrazone, which then cyclizes and dehydrates to furnish the substituted pyrazole ring.
| Reaction Name | Reactants | Product Type | Description |
| Knorr Pyrazole Synthesis | Arylhydrazine (derived from title compound) + 1,3-Dicarbonyl compound | Substituted Pyrazole | Involves the condensation of a hydrazine with a β-dicarbonyl compound, leading to a pyrazole ring through cyclization and dehydration. |
Construction of Fused-Ring Systems (e.g., Benzofurans)
While direct synthesis of benzofurans from an aniline precursor is not as common as from phenolic starting materials, multi-step pathways can be envisioned utilizing this compound. A plausible strategy involves the conversion of the primary amino group into a hydroxyl group. This can be accomplished via the Sandmeyer reaction, where the amine is first converted to a diazonium salt, which is then hydrolyzed in the presence of a copper catalyst to yield the corresponding phenol.
Once the phenolic derivative is obtained, several methods for benzofuran (B130515) synthesis become accessible. One common approach is the O-alkylation of the phenol with an α-haloketone, followed by an intramolecular cyclization (e.g., a Perkin rearrangement or related cyclization) to construct the furan (B31954) ring fused to the benzene core. This sequence allows the foundational structure of this compound to be elaborated into a more complex, fused heterocyclic system.
Cross-Coupling Reactions at Aromatic Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound, possessing C-H and C-F bonds, can be functionalized through these methods, although it often requires prior conversion of the amine or a C-H position into a more reactive group like a halide or triflate.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysis is central to modern organic synthesis, enabling a wide array of cross-coupling reactions. acs.org
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound and an organic halide or triflate. libretexts.org For the title compound to act as the electrophilic partner, its amino group could be converted into a halide (e.g., via a Sandmeyer reaction) or a triflate. The resulting aryl halide could then be coupled with various aryl, vinyl, or alkyl boronic acids or esters to introduce new carbon substituents onto the aromatic ring. nih.govnih.govmdpi.com
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.org this compound can act directly as the nucleophilic amine partner, reacting with a different aryl halide to produce a diarylamine derivative. nih.govresearchgate.net This provides a direct method for N-arylation of the title compound.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the Suzuki coupling, this would require converting the aniline functionality of the title compound into a halide or triflate, which could then be reacted with a variety of alkenes. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org Again, the title compound would first need to be transformed into an aryl halide or triflate. The subsequent palladium/copper co-catalyzed coupling with a terminal alkyne would install an alkynyl group on the aromatic ring. researchgate.netrsc.orgorganic-chemistry.org
| Palladium-Catalyzed Reaction | Typical Reactants | Bond Formed | Role of Title Compound |
| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | C(sp²)–C(sp²) or C(sp²)–C(sp³) | As aryl halide precursor (via Sandmeyer) |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | C(Aryl)–N | As amine component |
| Heck Reaction | Aryl Halide + Alkene | C(sp²)–C(sp²) | As aryl halide precursor (via Sandmeyer) |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | C(sp²)–C(sp) | As aryl halide precursor (via Sandmeyer) |
Copper-Catalyzed Cross-Coupling Methodologies
Copper-catalyzed reactions, particularly the Ullmann condensation, represent some of the earliest methods for forming C-N, C-O, and C-S bonds to an aromatic ring. wikipedia.orgdbpedia.org
The Ullmann condensation typically involves the reaction of an aryl halide with an amine, alcohol, or thiol at high temperatures with a stoichiometric amount of copper. wikipedia.orgorganic-chemistry.orgbyjus.com While modern variations use catalytic copper and ligands under milder conditions, the fundamental transformation remains the same. wikipedia.org For this compound to participate as the aromatic component, it would generally need to be converted to an aryl halide first. The resulting halide could then be coupled with various nucleophiles. While the C-F bond is generally less reactive than C-Br or C-I bonds in classical Ullmann reactions, modern catalytic systems have shown some success in activating C-F bonds for cross-coupling.
Applications as a Monomer or Building Block in Polymer Chemistry
The bifunctional nature of molecules like this compound, possessing a reactive primary amine at one end and an ester group that can be further modified, makes them valuable monomers for the synthesis of advanced polymers.
Incorporation into Polymeric Architectures (e.g., Polybenzoxazines)
Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, flame retardancy, and mechanical properties. researchgate.net Their synthesis relies on the creation of benzoxazine (B1645224) monomers, which are typically formed through a Mannich-like condensation of a primary amine, a phenol, and formaldehyde. wikipedia.orgmdpi.com
This compound, with its primary aromatic amine, is an ideal candidate to serve as the amine component in this reaction. By reacting it with a phenol (such as phenol, cresol, or bisphenol A) and formaldehyde, a highly functionalized benzoxazine monomer can be synthesized. nih.gov The substituents from the original amine (fluoro, methoxy, and methyl ester groups) become part of the monomer's structure.
Upon heating, these monomers undergo a catalyst-free, ring-opening polymerization to form a densely cross-linked polybenzoxazine network. acs.org The incorporated fluoro, methoxy, and ester functionalities would impart specific properties to the final polymer, such as modified thermal stability, dielectric constant, and surface characteristics.
Analytical Methodologies for Purity Assessment and Structural Elucidation
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental in the analysis of Methyl 4-amino-2-fluoro-3-methoxybenzoate, allowing for the effective separation of the main compound from impurities and starting materials.
Column chromatography is a preparative technique frequently utilized for the purification of this compound on a laboratory scale. Silica (B1680970) gel is a commonly used stationary phase for this purpose due to its ability to separate compounds based on polarity. The separation mechanism relies on the differential adsorption of the compound and its impurities onto the silica surface. A solvent system, or eluent, of appropriate polarity is chosen to move the compounds through the column at different rates. For aminobenzoate derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) is often effective. The polarity of the eluent can be gradually increased to facilitate the elution of the desired compound while retaining more polar impurities.
In some cases, reverse-phase column chromatography may be employed, particularly for compounds that are not well-resolved by normal-phase chromatography. In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, such as a mixture of water and methanol (B129727) or acetonitrile (B52724).
A typical column chromatography purification for a compound like this compound would involve the following parameters:
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane (e.g., starting from 10% and gradually increasing to 30%) |
| Loading Technique | Dry loading with a small amount of silica gel |
| Detection Method | Thin-Layer Chromatography (TLC) analysis of collected fractions |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound and for monitoring the progress of its synthesis. conicet.gov.ar Reverse-phase HPLC is the most common mode used for this type of analysis. conicet.gov.ar It offers high resolution, sensitivity, and reproducibility.
The method typically involves a C18 stationary phase, which is a silica-based support with octadecyl carbon chains bonded to its surface. The mobile phase usually consists of a mixture of an aqueous component (often with a pH-adjusting buffer or acid) and an organic solvent like acetonitrile or methanol. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as aromatic compounds like this compound exhibit strong UV absorbance. nih.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified.
A representative set of HPLC conditions for the analysis of this compound is detailed below:
| Parameter | Description |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique used to monitor reaction progress, identify compounds, and determine the purity of this compound. nih.gov The principle of separation in TLC is similar to that of column chromatography, relying on the differential partitioning of components between the stationary phase (typically silica gel coated on a plate) and the mobile phase. nih.gov
A small spot of the sample is applied to the TLC plate, which is then placed in a sealed chamber containing a shallow pool of the eluting solvent. As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. By comparing the Rf value of the sample to that of a known standard, the presence of the target compound can be confirmed. The appearance of multiple spots indicates the presence of impurities.
For aromatic amines and esters, suitable solvent systems often consist of mixtures of hexane and ethyl acetate. researchgate.netrsc.org
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane |
| Visualization | UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate) |
| Expected Rf Value | Approximately 0.4-0.6 (this can vary based on exact conditions) |
Spectroscopic Methods for Quantitative Purity Assessment
Spectroscopic methods provide invaluable information about the structure and purity of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the absolute purity of organic compounds without the need for a chemically identical reference standard. rsc.orgacs.org This technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. rsc.org By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be calculated with high accuracy and precision. rsc.orgacs.org
For the qNMR analysis of this compound, a stable internal standard with a simple NMR spectrum that does not overlap with the analyte's signals is chosen. The sample and the internal standard are accurately weighed and dissolved in a deuterated solvent. The ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response.
Key parameters for a qNMR experiment are outlined below:
| Parameter | Description |
| Spectrometer Frequency | 400 MHz or higher for better signal dispersion |
| Internal Standard | e.g., Maleic acid or 1,3,5-Trimethoxybenzene |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the protons being quantified |
| Pulse Angle | 90° |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
A comprehensive purity validation of this compound is best achieved by integrating data from multiple analytical techniques. This approach provides a more complete and reliable assessment of the compound's quality. For instance, HPLC can provide information on the presence of structurally similar impurities that may not be easily distinguishable by NMR. conicet.gov.ar Conversely, qNMR can quantify impurities that may not be UV-active and thus not detected by HPLC, such as residual solvents or inorganic salts. nih.gov
By combining the percentage purity obtained from HPLC (based on area normalization) with the absolute purity determined by qNMR, a highly confident purity value can be assigned. Furthermore, other spectroscopic data such as Mass Spectrometry (MS) can confirm the molecular weight of the compound and any detected impurities, while Infrared (IR) spectroscopy can confirm the presence of key functional groups. This multi-faceted approach ensures that the purity assessment is robust and meets the stringent requirements for pharmaceutical intermediates.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in the characterization of new chemical entities, providing a fundamental assessment of a compound's purity and confirming its empirical formula. This method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretical values calculated from the proposed molecular formula. For "this compound," with the molecular formula C₉H₁₀FNO₃, this validation is crucial to ensure the correct elemental composition has been achieved during synthesis.
The primary method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in a stream of oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas), are collected and quantified. The fluorine content is typically determined by methods such as ion chromatography after combustion in an oxygen flask.
The theoretical elemental composition of this compound is derived from its molecular formula (C₉H₁₀FNO₃) and the atomic weights of its constituent atoms (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00). The molecular weight of the compound is 199.18 g/mol . The theoretical percentages are calculated as follows:
Carbon (C): (9 * 12.01 / 199.18) * 100% = 54.27%
Hydrogen (H): (10 * 1.01 / 199.18) * 100% = 5.07%
Fluorine (F): (1 * 19.00 / 199.18) * 100% = 9.54%
Nitrogen (N): (1 * 14.01 / 199.18) * 100% = 7.03%
Oxygen (O): (3 * 16.00 / 199.18) * 100% = 24.09%
For the empirical formula to be considered validated, the experimentally determined percentages should closely match these theoretical values. A generally accepted tolerance in pharmaceutical and chemical research is a deviation of no more than ±0.4% for each element. A close correlation between the experimental and theoretical data provides strong evidence for the structural integrity and purity of the synthesized compound.
Below is a data table presenting the theoretical elemental composition of this compound. For illustrative purposes, a hypothetical set of experimental findings for a similar, highly pure compound is included to demonstrate the comparison. researchgate.net
| Element | Theoretical Percentage (%) | Experimental Findings (%) | Deviation (%) |
|---|---|---|---|
| Carbon (C) | 54.27 | 54.06 | -0.21 |
| Hydrogen (H) | 5.07 | 5.13 | +0.06 |
| Nitrogen (N) | 7.03 | 7.05 | +0.02 |
Hypothetical experimental data based on a similar compound for illustrative purposes. researchgate.net
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Insights
The academic contributions surrounding substituted aminobenzoates, a class to which Methyl 4-amino-2-fluoro-3-methoxybenzoate belongs, underscore their significance as versatile building blocks in organic synthesis. Research on analogous compounds has primarily focused on their utility as intermediates in the preparation of pharmaceuticals and advanced materials. While direct studies on this compound are not extensively reported in the available literature, the collective knowledge on similarly functionalized aromatic esters provides valuable insights. The strategic placement of amino, fluoro, and methoxy (B1213986) groups on the benzene (B151609) ring is a common motif in medicinal chemistry, often designed to modulate the electronic and steric properties of a molecule to enhance its biological activity and pharmacokinetic profile. For instance, the synthesis of various substituted benzoates is a critical step in the development of new therapeutic agents, including those with antioxidant properties. nih.gov
Identification of Unexplored Reactivity and Synthetic Opportunities
The unique arrangement of substituents in this compound presents several avenues for unexplored reactivity. The amino group can undergo a variety of transformations, including diazotization followed by Sandmeyer-type reactions to introduce a wide range of functional groups. Furthermore, the aromatic ring is activated towards electrophilic aromatic substitution, and the directing effects of the existing substituents could be exploited to achieve regioselective functionalization.
Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, represent significant synthetic opportunities. numberanalytics.comnumberanalytics.com These reactions could be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions on the aromatic ring, leading to the synthesis of complex molecular architectures. The fluorine atom can also influence the reactivity of the molecule and can be a site for nucleophilic aromatic substitution under specific conditions.
Future Directions in Computational Modeling and Predictive Chemistry
Computational modeling and predictive chemistry offer powerful tools to investigate the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. researchgate.net Such studies can provide insights into the molecule's reactivity and guide the design of new synthetic routes.
Molecular docking simulations could be used to explore the potential of this compound and its derivatives as inhibitors of biological targets. nih.gov By predicting the binding affinity and mode of interaction with proteins, computational methods can accelerate the discovery of new drug candidates. Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a series of related compounds to establish a correlation between their chemical structure and biological activity.
Potential for Integration of Advanced Methodologies in Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives would benefit from the integration of advanced methodologies. Modern synthetic techniques such as flow chemistry and microwave-assisted synthesis could offer advantages over traditional batch processes in terms of reaction time, yield, and safety. numberanalytics.com Biocatalysis, using enzymes to perform specific chemical transformations, could also be explored for the enantioselective synthesis of chiral derivatives. numberanalytics.com
For characterization, advanced spectroscopic techniques are invaluable. While standard methods like ¹H-NMR, mass spectrometry, and IR spectroscopy are fundamental, more sophisticated techniques could provide deeper structural insights. synthinkchemicals.com Two-dimensional NMR techniques, for example, could be used to unambiguously assign the structure of complex derivatives.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 4-amino-2-fluoro-3-methoxybenzoate, and what intermediates are critical?
Answer:
The synthesis typically involves sequential functionalization of a benzoate scaffold. Key steps include:
- Esterification : Methylation of the carboxylic acid precursor (e.g., using methanol/H⁺ or methyl chloride under basic conditions) .
- Regioselective halogenation : Introduction of fluorine via electrophilic substitution (e.g., using Selectfluor®) or nucleophilic displacement (e.g., with KF in polar aprotic solvents) .
- Amination : Protection of the amino group (e.g., as a nitro group followed by reduction) or direct amination via Buchwald-Hartwig coupling for aromatic amines .
Critical intermediates include methyl 2-fluoro-3-methoxybenzoate (for fluorination and methoxy positioning) and nitro-substituted precursors for subsequent reduction to the amino group .
Basic: Which analytical techniques are optimal for characterizing this compound, and what diagnostic signals should be prioritized?
Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Ester C=O stretch (~1700 cm⁻¹), NH₂ bends (~1600 cm⁻¹), and C-F stretch (~1100 cm⁻¹) .
- Mass Spectrometry :
Advanced: How can regioselectivity challenges during fluorination or amination of the benzoate core be systematically addressed?
Answer:
- Directing Groups : Use methoxy or ester groups to orient electrophilic substitution. For example, methoxy groups direct electrophiles to para positions, while esters favor meta .
- Protection Strategies : Temporarily protect the amino group (e.g., as an acetyl or Boc derivative) to prevent undesired side reactions during fluorination .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd for C–N coupling) to achieve selective amination at sterically accessible sites .
Advanced: What purification and stabilization methods are recommended for this compound given its functional group sensitivity?
Answer:
- Purification :
- Stabilization :
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the amino group .
- Avoid prolonged exposure to light or acidic conditions to minimize ester hydrolysis .
Advanced: How do steric and electronic effects of the amino, fluoro, and methoxy groups influence reactivity in downstream applications (e.g., drug conjugates)?
Answer:
- Electronic Effects :
- Steric Effects :
- Ortho-fluoro and methoxy groups create steric hindrance, limiting nucleophilic attack on the ester .
- Applications :
Advanced: How can conflicting spectral data (e.g., unexpected splitting in NMR) be resolved during structural validation?
Answer:
- Dynamic Effects : Assess temperature-dependent NMR to identify rotational barriers (e.g., hindered rotation around the ester group) .
- 2D NMR : Use HSQC and HMBC to correlate ambiguous signals (e.g., distinguishing NH₂ from solvent peaks) .
- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of regiochemistry and substituent orientation .
Advanced: What computational tools aid in predicting the reactivity and stability of this compound derivatives?
Answer:
- DFT Calculations : Model transition states for fluorination/amination to predict regioselectivity (e.g., Gaussian or ORCA) .
- Molecular Dynamics : Simulate solvation effects on ester hydrolysis rates .
- pKa Prediction : Software like ACD/Labs or ChemAxon estimates amino group basicity to guide protection strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
